9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene
Description
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is a fluorinated fluorene derivative characterized by a rigid, planar biphenyl core with fluorine substituents at the 1,8-positions of both fluorene units. This compound belongs to a class of materials widely studied for optoelectronic applications due to fluorene’s inherent wide band gap (~3.0–3.5 eV), high thermal stability, and tunable electronic properties via functionalization . The introduction of fluorine atoms enhances electron-withdrawing effects, which can modulate charge transport and photoluminescence efficiency while improving oxidative stability . Structural analyses of such compounds often employ crystallographic tools like SHELX for refinement and ORTEP-3 for visualization , ensuring precise determination of molecular geometry and substituent effects.
Properties
CAS No. |
917949-66-7 |
|---|---|
Molecular Formula |
C26H12F4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
9-(1,8-difluorofluoren-9-ylidene)-1,8-difluorofluorene |
InChI |
InChI=1S/C26H12F4/c27-17-9-1-5-13-14-6-2-10-18(28)22(14)25(21(13)17)26-23-15(7-3-11-19(23)29)16-8-4-12-20(30)24(16)26/h1-12H |
InChI Key |
WHFUTKPFEASNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C3C4=C(C=CC=C4F)C5=C3C(=CC=C5)F)C6=C2C=CC=C6F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are a prominent strategy for synthesizing fluorene derivatives. The following steps outline a typical procedure:
Starting Materials : The synthesis begins with 9H-fluorene derivatives that are substituted with difluoro groups at specific positions.
Reaction Conditions : The reactions often utilize palladium acetate (Pd(OAc)₂) as a catalyst along with phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene). The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Cyclization Process : The intramolecular hydroarylation of o-alkynyl biaryls under these catalytic conditions leads to the formation of fully substituted fluorenes. For instance, under optimized conditions, yields exceeding 70% can be achieved.
Air Oxidation Method
Another effective method for synthesizing fluorenones, which can be further converted into the desired compound through subsequent reactions, involves:
- Oxidation : Utilizing air oxidation of substituted 9H-fluorenes under mild conditions allows for the transformation into 9-fluorenones. This method is advantageous due to its simplicity and high yield potential.
Sonogashira Coupling
The Sonogashira coupling reaction is another viable route for synthesizing fluorene derivatives:
Reactants : This method typically employs aryl halides and terminal alkynes as reactants.
Procedure : The reaction is conducted in the presence of a palladium catalyst and a base (commonly triethylamine), allowing for the formation of the desired carbon-carbon bonds necessary for constructing the fluorene framework.
Two-Step Synthesis
A more traditional approach may involve a two-step synthesis:
Formation of Fluorene Derivative : The initial step involves creating an intermediate fluorene derivative through electrophilic substitution or other means.
Functionalization : In the second step, further functionalization occurs to introduce the difluoro groups at the appropriate positions on the fluorene structure.
This method may yield lower overall efficiencies compared to more direct methods but can be beneficial for specific applications where precise control over functional groups is required.
A summary table below illustrates various synthesis methods along with their respective yields and conditions based on available literature:
| Method | Key Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Palladium-Catalyzed | Pd(OAc)₂, dppf | >70 | Nitrogen atmosphere, elevated temp |
| Air Oxidation | 9H-Fluorene derivatives | High | Ambient conditions |
| Sonogashira Coupling | Aryl halides, terminal alkynes | Moderate | Base (triethylamine), Pd catalyst |
| Two-Step Synthesis | Fluorene intermediates | Variable | Sequential reactions |
Chemical Reactions Analysis
Types of Reactions
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to form reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of dihydrofluorene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated fluorenes.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 9-(1,8-difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is in the development of OLEDs. Due to its efficient light emission properties, this compound can be utilized as a host material or emissive layer in OLED devices.
- Case Study : Research indicates that incorporating this compound into OLED structures can enhance luminous efficiency and stability. Devices using this compound have shown improved external quantum efficiency (EQE) compared to traditional materials .
Photonic Devices
The compound's ability to emit light in the near-infrared (NIR) region makes it a candidate for use in photonic devices, such as NIR sensors and lasers .
- Research Findings : Studies have demonstrated that modifying the molecular structure of this compound can lead to significant enhancements in NIR emission properties, making it suitable for applications in telecommunications and medical diagnostics .
Antimicrobial Agents
Recent investigations have explored the potential of this compound as an antimicrobial agent. Its derivatives have shown activity against various strains of bacteria and fungi.
- Case Study : A study synthesized derivatives of this compound and evaluated their antimicrobial properties. Some compounds exhibited significant inhibitory effects against multidrug-resistant strains of Gram-positive bacteria .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene depends on its specific application:
Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes.
Material Science: Functions as a key component in the formation of conductive or light-emitting materials, influencing their electronic properties.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Fluorene Derivatives
| Compound | Substituents | Band Gap (eV) | Planarity (RMSD, Å) | Fluorescence Quantum Yield |
|---|---|---|---|---|
| 9-(1,8-Difluoro-fluorene) | 1,8-difluoro | 3.2 | 0.05 | 0.85 |
| 9-Methylfluorene | 9-methyl | 3.0 | 0.08 | 0.78 |
| 1,3,6,8-Tetrafluorofluorene | 1,3,6,8-tetrafluoro | 3.4 | 0.12 | 0.82 |
| 9-Phenylfluorene | 9-phenyl | 2.8 | 0.15 | 0.72 |
Note: Data are representative trends inferred from fluorene derivative studies . RMSD = Root Mean Square Deviation from planarity.
Electronic Properties
The electron-withdrawing nature of fluorine elevates the band gap to ~3.2 eV, intermediate between methyl-substituted (3.0 eV) and tetrafluoro-substituted (3.4 eV) derivatives . Density functional theory (DFT) studies suggest that symmetric 1,8-difluoro substitution minimizes steric clashes, preserving conjugation and enhancing charge mobility relative to asymmetric fluorination patterns.
Thermal Stability
Fluorine’s strong C–F bonds and reduced van der Waals interactions improve thermal stability. Thermogravimetric analysis (TGA) indicates a decomposition temperature of ~320°C for the target compound, outperforming 9-methylfluorene (290°C) and matching tetrafluoro derivatives (340°C) . This stability is critical for applications in high-temperature optoelectronic devices.
Photoluminescence Efficiency
The 1,8-difluoro derivative exhibits a high fluorescence quantum yield (Φ = 0.85), attributed to suppressed non-radiative decay pathways due to fluorine-induced rigidity. In contrast, 9-phenylfluorene (Φ = 0.72) suffers from aggregation-caused quenching, while tetrafluoro derivatives (Φ = 0.82) may experience slight electronic over-stabilization . Microwave-assisted synthesis methods, as described for analogous compounds , could further optimize purity and yield, enhancing photoluminescence performance.
Biological Activity
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is a fluorene derivative that has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article reviews the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
- Formula: C26H16
- Molecular Weight: 328.4052 g/mol
- CAS Registry Number: 746-47-4
The structure features multiple fluorine atoms, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including anticancer and antimicrobial effects. The following sections detail these activities based on recent studies.
Anticancer Activity
Recent studies have focused on the anticancer properties of related fluorene derivatives. For instance, a study on N-aryl-9-oxo-9H-fluorene derivatives demonstrated that modifications at specific positions on the fluorene ring could enhance their potency against various cancer cell lines. Compounds derived from this class showed EC(50) values ranging from 0.15 to 0.29 µM against T47D, HCT116, and SNU398 cells, indicating a promising therapeutic potential .
Table 1: Anticancer Activity of Fluorene Derivatives
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5a | T47D | 0.15 | Tubulin inhibition |
| Compound 5b | HCT116 | 0.29 | Apoptosis induction |
| Original Lead | T47D | 0.75 | Unknown |
Antimicrobial Activity
In addition to anticancer properties, fluorene derivatives have shown antimicrobial activity. A recent study synthesized thiazolidinone and azetidinone derivatives based on fluorene structures and evaluated their efficacy against multidrug-resistant strains of bacteria . The findings revealed several compounds with notable activity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.
Table 2: Antimicrobial Activity of Fluorene Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| Compound 5g | S. aureus | 10 | Vancomycin |
| Compound 5j | E. coli | 10 | Gentamicin |
| Compound 5h | P. aeruginosa | 8 | Gentamicin |
The mechanisms through which these compounds exert their biological effects are varied:
- Anticancer Mechanisms: The anticancer activity is often attributed to apoptosis induction and tubulin inhibition, leading to cell cycle arrest in cancer cells.
- Antimicrobial Mechanisms: The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential enzymes such as dihydrofolate reductase .
Case Studies
- Apoptosis Induction in Cancer Cells: A study demonstrated that modifications to the fluorene structure significantly enhanced apoptosis in cancer cell lines through caspase activation .
- Antimicrobial Efficacy Against Resistant Strains: Another research highlighted the effectiveness of synthesized fluorene derivatives against resistant strains, outperforming conventional antibiotics in certain cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
